molecular formula C24H27N5O2 B2827321 N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide CAS No. 1251610-54-4

N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide

Cat. No.: B2827321
CAS No.: 1251610-54-4
M. Wt: 417.513
InChI Key: SWNIRMGAPMFESC-UHFFFAOYSA-N
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Description

N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and an oxadiazole ring

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the compound’s specific biological target. Given the presence of a piperazine ring, it’s possible that the compound could interact with G protein-coupled receptors or other targets in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the oxadiazole ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide is unique due to its combination of a piperazine ring, a fluorophenyl group, and an oxadiazole ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-15-10-11-20-22(28-19-9-6-8-18(13-19)27-17(3)30)21(14-25-23(20)26-15)24(31)29-12-5-4-7-16(29)2/h6,8-11,13-14,16H,4-5,7,12H2,1-3H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNIRMGAPMFESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)NC(=O)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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